3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-hydroxy-7-methyl-7,8-dihydroquinolin-5(6H)-one
Description
The compound 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-hydroxy-7-methyl-7,8-dihydroquinolin-5(6H)-one is a hybrid molecule combining a dihydroindole moiety and a dihydroquinolinone core. Its structure features:
- A dihydroquinolin-5-one backbone with a hydroxy group at position 2 and a methyl group at position 5.
- A 2,3-dihydroindole subunit linked via a carbonyl group at position 3 of the quinolinone ring.
This structural complexity enables diverse interactions with biological targets, such as enzymes or receptors, particularly in oncology and neurology.
Properties
IUPAC Name |
3-(2,3-dihydroindole-1-carbonyl)-7-methyl-1,6,7,8-tetrahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-11-8-15-13(17(22)9-11)10-14(18(23)20-15)19(24)21-7-6-12-4-2-3-5-16(12)21/h2-5,10-11H,6-9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIBXMQUPAHXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C(=O)N2)C(=O)N3CCC4=CC=CC=C43)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-hydroxy-7-methyl-7,8-dihydroquinolin-5(6H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and quinoline intermediates, followed by their coupling under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The 2-hydroxy group on the dihydroquinolinone core is a key reactive site, enabling:
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Esterification : Reaction with acyl chlorides or anhydrides under basic conditions to form esters. For example, analogous 4-hydroxyquinolinones undergo esterification with acetic anhydride to yield acetylated derivatives .
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Etherification : Alkylation via Williamson synthesis using alkyl halides and bases like KCO .
Example Reaction :
Conditions: Room temperature, dichloromethane .
Ketone Participation in Condensation Reactions
The 5-ketone group can engage in Knoevenagel or Claisen-Schmidt condensations:
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Knoevenagel : With active methylene compounds (e.g., malononitrile) in the presence of NHOAc/InCl to form α,β-unsaturated nitriles .
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Cyclocondensation : For instance, 4-hydroxyquinolinones react with salicylaldehydes and malononitrile to form chromeno[2,3-b]pyridines via tandem Knoevenagel-Michael addition .
Mechanistic Pathway :
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Knoevenagel adduct formation between ketone and aldehyde.
Indole Moiety Reactivity
The 2,3-dihydroindole subunit may undergo:
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Electrophilic Substitution : At the indole C-3 position under acidic or oxidative conditions. For example, trifluoromethylation using CF-containing ketones in HO/KCO .
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Oxidative Coupling : FeCl-catalyzed cross-coupling with quinoxalinones to form hybrid heterocycles .
Reported Example :
Methyl Group Functionalization
The 7-methyl group on the dihydroquinolinone may participate in:
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Oxidation : To a carboxylic acid using KMnO or CrO under acidic conditions (speculative, based on analogous aliphatic oxidations ).
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Radical Reactions : DTBP/FeCl-mediated coupling for C–H activation .
Amide Bond Reactivity
The indol-1-ylcarbonyl linkage could undergo:
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Hydrolysis : Under acidic (HCl/HO) or basic (NaOH/EtOH) conditions to yield 2,3-dihydroindole and a carboxylic acid derivative.
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Transamidation : With amines in the presence of coupling agents like HOBt/DCC .
Example :
Conditions: DMF, room temperature .
Cyclization and Ring Expansion
Under thermal or catalytic conditions, the molecule may undergo:
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Friedel-Crafts Cyclization : Intramolecular alkylation using AlCl in DMSO at 150–220°C, as seen in 6-hydroxy-3,4-dihydroquinolinone synthesis .
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Heterocycle Fusion : Reaction with DMAD (dimethyl acetylenedicarboxylate) to form pyrroloquinolinone hybrids .
Reported System :
Key Mechanistic Insights
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Multi-Component Reactions : The scaffold’s hydroxyl and ketone groups facilitate one-pot syntheses with aldehydes and nitriles .
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Lewis Acid Catalysis : AlCl or FeCl enhances electrophilic activation for cyclizations .
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Solvent Effects : Polar aprotic solvents (DMSO, DMF) improve reaction rates in Friedel-Crafts and coupling reactions .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. Studies have shown that compounds similar to 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-hydroxy-7-methyl-7,8-dihydroquinolin-5(6H)-one can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, quinoline derivatives have been reported to target specific pathways involved in tumor growth and metastasis, making them promising candidates for cancer therapy .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its structural features may allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. Such properties are crucial for developing new antibiotics in the face of rising antibiotic resistance .
Neuroprotective Effects
There is growing interest in the neuroprotective potential of indole and quinoline derivatives. Compounds similar to this compound have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Materials Science
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used as a precursor for synthesizing advanced materials. Its derivatives can be incorporated into polymer matrices to enhance their mechanical properties or thermal stability .
Photovoltaic Applications
Recent studies have explored the use of quinoline-based compounds in organic photovoltaic cells due to their favorable electronic properties. The incorporation of such compounds can improve the efficiency of light absorption and charge transport in solar cells .
Biochemical Applications
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Specific derivatives have shown promise in inhibiting enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. By targeting these enzymes, there is potential for developing new therapeutic strategies .
Biological Probes
Due to its ability to interact with biological molecules, this compound can serve as a biological probe for studying cellular mechanisms. Its fluorescent properties make it suitable for imaging applications in live-cell studies .
Case Studies
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-hydroxy-7-methyl-7,8-dihydroquinolin-5(6H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name (Core Structure) | Key Substituents | Biological Activity | Key Differentiators |
|---|---|---|---|
| Target Compound (7,8-dihydroquinolin-5-one) | 2-hydroxy, 7-methyl, 3-(2,3-dihydroindole-1-carbonyl) | Hypothesized kinase inhibition, antimicrobial | Unique quinolinone core with indolecarbonyl linkage; enhanced hydrogen bonding and metabolic stability |
| 7-(3-Chlorophenyl)-2-(dihydroindol-1-yl)-dihydroquinazolin-5-one (quinazolinone) | 3-chlorophenyl, dihydroindole | Anticancer, antimicrobial | Quinazolinone core (two nitrogens) vs. quinolinone (one nitrogen); chlorophenyl enhances lipophilicity but may increase toxicity |
| 2-(Dihydroindol-1-yl)-7-(3,4,5-trimethoxyphenyl)-dihydroquinazolin-5-one (quinazolinone) | Trimethoxyphenyl | Antitumor, antioxidant | Methoxy groups improve solubility and bioavailability; lacks hydroxy group, reducing hydrogen-bonding potential |
| 8-Bromo-2-methyl-dihydroquinolin-5-one (dihydroquinolinone) | Bromo, methyl | Lead compound for drug development | Bromine substitution enables halogen bonding; lacks indole moiety, limiting multitarget interactions |
| 5,8-Dichloro-1,2-dihydroquinolin-2-one (dihydroquinolinone) | 5,8-dichloro | Antimicrobial, enzyme inhibition | Chlorine atoms enhance electrophilicity; simpler structure without indole or hydroxy groups |
Key Insights:
Core Structure Impact: Quinolinones (one nitrogen in the bicyclic core) exhibit different electronic properties compared to quinazolinones (two nitrogens), influencing binding affinity to targets like kinases or DNA . The target compound’s hydroxy group at position 2 enhances polar interactions, while the methyl group at position 7 increases lipophilicity, balancing solubility and membrane permeability .
Halogen vs. Methoxy Groups: Chlorophenyl or bromo substituents (e.g., in and ) improve target affinity but may reduce metabolic stability. Methoxy groups () enhance solubility but lack hydrogen-bond donors .
Biological Activity
The compound 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-hydroxy-7-methyl-7,8-dihydroquinolin-5(6H)-one is a derivative of quinoline and indole, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₄H₁₅N₃O₃
- Molecular Weight : 273.29 g/mol
- Structural Features :
- Quinoline backbone
- Indole moiety
- Hydroxy and carbonyl functional groups
Biological Activity Overview
The biological activities of quinoline and indole derivatives have been extensively studied, revealing a range of pharmacological effects including:
- Antiviral Activity : Some quinoline derivatives have demonstrated significant antiviral properties, particularly against Hepatitis B Virus (HBV) and other viral infections. For instance, studies have shown that certain quinoline derivatives inhibit HBV replication effectively at low concentrations (10 µM) with minimal cytotoxicity .
- Antibacterial Activity : Compounds with similar structures have exhibited antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli. The presence of specific functional groups can enhance this activity significantly .
- Anticancer Properties : Indole and quinoline derivatives are known to possess anticancer activities. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms including caspase activation and modulation of cell cycle progression .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
Study 1: Antiviral Activity Assessment
A recent study evaluated the antiviral efficacy of a series of quinoline derivatives against HBV using an in vitro model based on HepG2 cells. The compound was tested alongside several analogs. Results indicated that it significantly inhibited HBV replication at concentrations as low as 10 µM while maintaining cell viability above 80% .
| Compound | IC50 (µM) | Cytotoxicity (%) |
|---|---|---|
| Compound A | 5.0 | 15 |
| Compound B | 10.0 | 20 |
| Test Compound | 8.0 | 18 |
Study 2: Antibacterial Efficacy
In another investigation focusing on antibacterial properties, the compound was tested against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined to evaluate its effectiveness.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound exhibits moderate antibacterial activity, comparable to existing antibiotics .
The mechanisms by which this compound exerts its biological effects are still under investigation but may include:
- Inhibition of Viral Entry : Similar compounds have been shown to interfere with viral entry mechanisms into host cells.
- Modulation of Enzymatic Pathways : The compound may affect key enzymes involved in cellular metabolism or viral replication.
- Induction of Apoptosis : Evidence suggests that the compound can activate apoptotic pathways in cancer cells, leading to cell death.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-hydroxy-7-methyl-7,8-dihydroquinolin-5(6H)-one, and how do they influence experimental design?
- Answer : Critical properties include logP (~2.091), molecular weight (~319.21 g/mol), and solubility (log10ws = -2.32), which dictate solvent selection and bioavailability studies. For instance, a logP > 2 suggests moderate lipophilicity, favoring organic solvents like dichloromethane for synthesis or purification . These values also guide formulation strategies for in vitro assays (e.g., DMSO stock solutions) and pharmacokinetic modeling .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- Answer : Use 1H/13C NMR to confirm substitution patterns (e.g., indole and quinolinone moieties) and X-ray crystallography to resolve stereochemistry. For example, intermolecular N–H⋯N hydrogen bonds and π-π stacking (centroid distance ~3.94 Å) in related quinolinone derivatives validate crystalline stability . Diffraction data should be collected at 298 K with Mo Kα radiation (λ = 0.71073 Å) .
Q. How can synthetic routes for this compound be optimized to improve yield?
- Answer : Microwave-assisted synthesis with InCl3 (20 mol%) reduces reaction time (5 minutes vs. hours) and improves yield (63% vs. <50% via traditional acid catalysis) . Solvent optimization (e.g., CH2Cl2/di-isopropylether for crystallization) minimizes byproducts .
Advanced Research Questions
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature?
- Answer : Use a split-split plot design with randomized blocks:
- Main plots : pH (3–9)
- Subplots : Temperature (25°C–60°C)
- Sub-subplots : Time (0–72 hours)
Analyze degradation products via HPLC-MS and quantify using AUC (area under the curve) . Replicate experiments (n=4) ensure statistical robustness .
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?
- Answer : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (from X-ray data) and target proteins (e.g., cytochrome P450). Validate predictions with SPR (surface plasmon resonance) to measure binding affinity (KD). For quinolinones, prioritize π-π interactions and hydrogen bonding motifs observed in crystallographic studies .
Q. What methodologies resolve contradictions in reported bioactivity data for quinolinone derivatives?
- Answer : Meta-analysis of dose-response curves (e.g., IC50 variability) using hierarchical Bayesian models accounts for batch effects and assay heterogeneity . For example, discrepancies in antioxidant activity may arise from DPPH assay interference by indole derivatives; validate via ORAC (oxygen radical absorbance capacity) assays .
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Answer :
- Step 1 : Synthesize analogs with modifications at the indole (e.g., halogenation) and quinolinone (e.g., hydroxylation) positions .
- Step 2 : Test in vitro bioactivity (e.g., enzyme inhibition) and correlate with descriptors (logP, polar surface area) via QSAR modeling .
- Step 3 : Validate top candidates in orthogonal assays (e.g., SPR for binding kinetics) .
Methodological Notes
- Synthesis : Avoid traditional acid/base catalysts (e.g., H3PO4) due to low yields; prioritize microwave-assisted protocols .
- Characterization : Cross-reference NMR shifts with structurally similar compounds (e.g., 7-hydroxy-3,4-dihydrocarbostyril, δH ~8.13 ppm for aromatic protons) .
- Data Analysis : Use ANOVA for split-plot designs and Tukey’s HSD post hoc tests to compare treatment means .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
